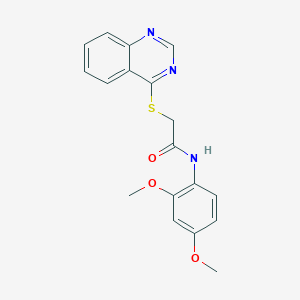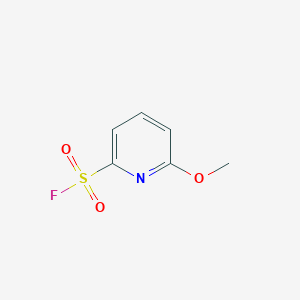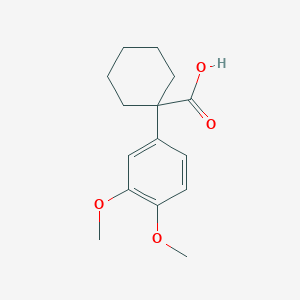
1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid" has been the subject of several studies, each providing valuable insights into its properties and behavior. The compound exhibits interesting characteristics, as evidenced by its molecular and crystal structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of "1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid" has been investigated in various studies. For instance, the paper titled "The behavior of stereoisomeric cyclohexane-1,2-, -1,3-, and -1,4-dicarboxylates under chemical ionization and collision induced dissociation" explores the behavior of related compounds under different ionization conditions, shedding light on their synthesis and reactivity .
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been studied extensively. For example, the paper "On the planarity of the cyclobutane ring in the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate" provides detailed insights into the molecular and crystal structures of similar compounds, offering valuable information on their arrangement and interactions .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to "1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid" has been explored in the literature. For instance, the paper "1,4-Diazobicyclo[2.2.2]octane-catalyzed coupling of aldehydes and activated double bonds. Part 3" discusses the synthesis of mikanecic acid, a related compound, providing insights into the chemical reactions involved in its preparation .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid" and related compounds have been investigated in various studies. For example, the paper "Cocrystals of 1,3,5-Cyclohexanetricarboxylic Acid with 4,4′-Bipyridine Homologues" delves into the cocrystallization of cyclohexanetricarboxylic acid with bipyridine bases, providing valuable information on their properties and interactions .
These studies collectively contribute to a comprehensive understanding of "1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid" and its related compounds, offering valuable insights into their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
The behavior of stereoisomeric cyclohexane-1,2-, -1,3-, and -1,4-dicarboxylates under chemical ionization and collision induced dissociation. Conformational effects in gas-phase cations On the planarity of the cyclobutane ring in the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate: a natural bond orbital and Hirshfeld surface analysis study 1,4-Diazobicyclo[2.2.2]octane-catalyzed coupling of aldehydes and activated double bonds. Part 3. A short ans practical synthesis of mikanecic acid (4-vinyl-1-cyclohexene-1,4-dicarboxylic acid) Cocrystals of 1,3,5-Cyclohexanetricarboxylic Acid with 4,4′-Bipyridine Homologues: Acid···Pyridine Hydrogen Bonding in Neutral and Ionic Complexes
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity:
- 1-Alkylcyclohexa-2,5-diene-1-carboxylic acids, related to the compound , have been studied for their efficacy in mediating alkyl radical chain addition and cyclisation processes. Such reductive alkylations have been shown to be successful, indicating potential utility in synthetic organic chemistry (Baguley & Walton, 1998).
- Research has been conducted on the bromination of cyclohexene carboxylic acids and their derivatives. Such studies contribute to understanding the stereochemical aspects of chemical reactions involving cyclohexane structures, which is relevant to the compound (Bellucci, Marioni, & Marsili, 1972).
Chemical Synthesis and Development:
- The compound has potential use in the synthesis of fluorinated analogs of cyclopropane carboxylic acids, as indicated by related research in this area. Such synthetic routes are important for developing new chemical entities (Sloan & Kirk, 1997).
- Studies on the synthesis of furan dicarboxylic acids and derivatives, which involve reactions in cyclohexane, suggest possible applications in creating novel organic compounds and intermediates (Li Wei-jie, 2006).
Polymer Science:
- Research on aromatic polyamides containing cyclohexane structures, similar to the compound in focus, highlights its potential application in the development of new polymeric materials with enhanced properties (Hsiao, Yang, Wang, & Chuang, 1999).
Photoprotective Groups in Organic Synthesis:
- The study of photoremovable protecting groups for carboxylic acids, with research conducted in cyclohexane solutions, could inform the development of novel synthetic strategies using compounds like 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Environmental Chemistry:
- Studies on the anaerobic decomposition of benzoic acid, involving cyclohexane carboxylic acids as intermediates, suggest potential environmental applications, such as in waste treatment or understanding biodegradation processes (Keith, Bridges, Fina, Iverson, & Cloran, 1978).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-18-12-7-6-11(10-13(12)19-2)15(14(16)17)8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEPVTLKPJQCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

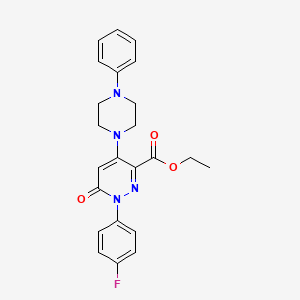
![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)
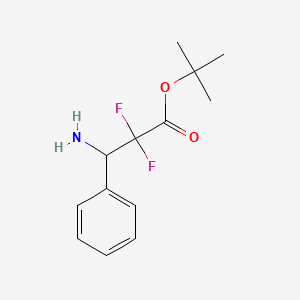
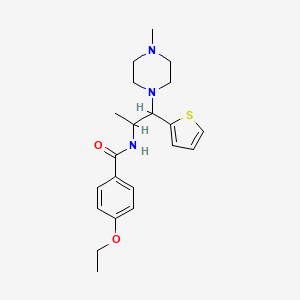
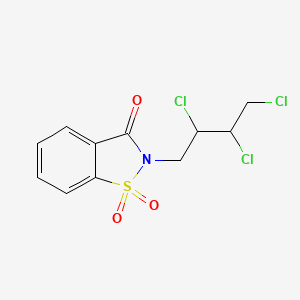
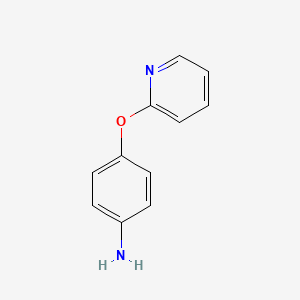
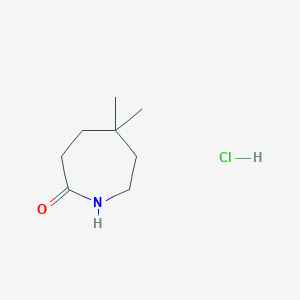
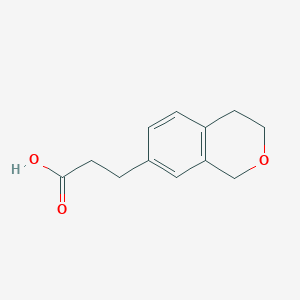
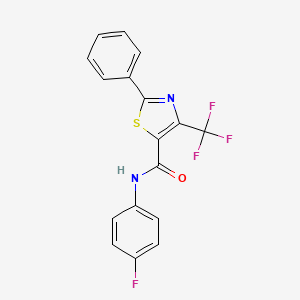
![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)
![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)
![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)
